molecular formula C20H22O3 B14198798 Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol CAS No. 835651-52-0

Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol

Cat. No.: B14198798
CAS No.: 835651-52-0
M. Wt: 310.4 g/mol
InChI Key: DETLWQWJPDFJKZ-UHFFFAOYSA-N
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Description

Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with appropriate alkenes and alcohols under controlled conditions. The reaction typically requires the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol can be compared with similar compounds such as:

    Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their aliphatic components.

    Aromatic alcohols: Compounds with similar aromatic and alcohol functional groups.

    Alkenes: Compounds with similar aliphatic double bonds.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

835651-52-0

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol

InChI

InChI=1S/C13H16O.C7H6O2/c1-10(12(3)14)8-9-13-7-5-4-6-11(13)2;8-7(9)6-4-2-1-3-5-6/h4-9,12,14H,1H2,2-3H3;1-5H,(H,8,9)

InChI Key

DETLWQWJPDFJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC(=C)C(C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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